
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that has been gaining popularity in the field of sports and fitness. DMHA is a derivative of 2-amino-6-methylheptane and is structurally similar to DMAA (1,3-dimethylamylamine), a stimulant that was banned by the World Anti-Doping Agency (WADA) in 2010. DMHA is marketed as a pre-workout supplement and is claimed to increase energy, focus, and performance during exercise.
Mechanism of Action
The exact mechanism of action of N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine is not fully understood. However, it is believed that this compound acts as a central nervous system stimulant, similar to DMAA. This compound increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and arousal. This compound also increases blood flow and oxygen delivery to the muscles, which can improve exercise performance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound increases heart rate, blood pressure, and metabolic rate, which can lead to increased energy and performance during exercise. This compound also increases the release of adrenaline and noradrenaline, which can improve mood and focus. This compound has been shown to increase the uptake of glucose and fatty acids by the muscles, which can provide additional energy during exercise.
Advantages and Limitations for Lab Experiments
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has several advantages and limitations for lab experiments. This compound is a relatively new compound, and there is still much to learn about its effects on the body. However, this compound has been shown to have similar effects to DMAA, which can provide a starting point for further research. This compound is also relatively easy to synthesize and can be obtained in pure form. However, this compound is a stimulant and can have side effects, which can complicate experiments. This compound is also banned by WADA, which can limit its use in certain sports and competitions.
Future Directions
There are several future directions for research on N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine. One area of interest is the long-term effects of this compound on the body. This compound has only been studied in the short term, and it is unclear what the effects of prolonged use may be. Another area of interest is the effects of this compound on different populations, such as older adults or individuals with medical conditions. This compound has mostly been studied in healthy young adults, and it is unclear whether the effects are the same in other populations. Finally, there is a need for more research on the safety and efficacy of this compound as a pre-workout supplement. This compound is currently banned by WADA, and there is a need for more research to determine whether it should be allowed in sports and competitions.
Synthesis Methods
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine can be synthesized by reacting 2,3-dimethylphenol with n-butylamine and 1-bromohexane in the presence of a catalyst. The reaction produces this compound as the main product, along with some impurities. The purity of this compound can be improved by recrystallization or chromatography.
Scientific Research Applications
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has been the subject of several scientific studies in recent years. Most of the studies have focused on the effects of this compound on exercise performance and cognitive function. This compound has been shown to increase energy, focus, and endurance during exercise, which can lead to improved performance. This compound has also been shown to improve cognitive function, including memory, attention, and reaction time.
properties
IUPAC Name |
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-12-10-11-16(2)17(18)3/h10-12,19H,4-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRILJYVGJPBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

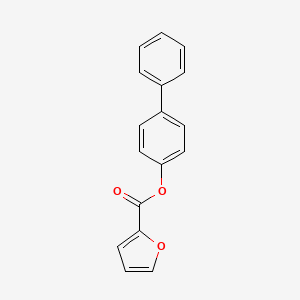
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
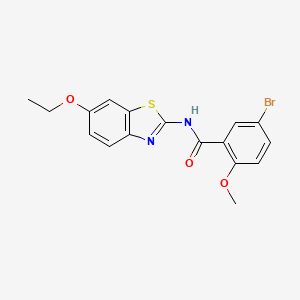
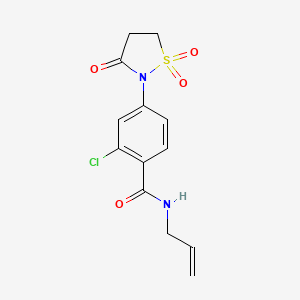
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
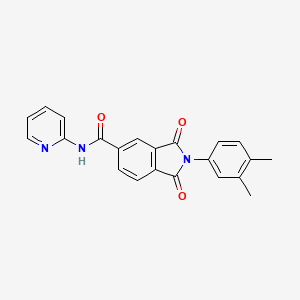
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
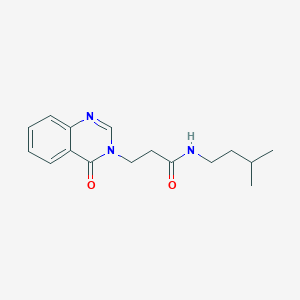
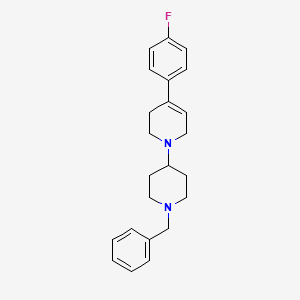
![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)